Cas no 11031-85-9 (6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI))
![6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI) structure](https://it.kuujia.com/scimg/cas/11031-85-9x500.png)
11031-85-9 structure
Nome del prodotto:6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI)
6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI)
- 6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,
- 6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octa
- Streptovaricin G
- 16-hydroxy-streptovaricinoic acid 17-lactone
- 16-Hydroxystreptovaricinoic acid 20,17-lactone
- 16-hydroxy-streptovaricinoic acid methyl ester
- Nsc156218
- streptovaricin-F
- streptovaricin-FG
- streptovaricin-G
- Streptovaricinoic acid, 16-hydroxy-, 20,17-lactone
- UL69L4E3DD
- 11031-85-9
- Streptovaricinoic acid, 16-hydroxy-, methyl ester
- NSC-156219
- DTXSID001016975
- STREPTOVARICIN G [MI]
- Q27291124
- UNII-UL69L4E3DD
-
- Inchi: InChI=1S/C40H51NO15/c1-16-12-11-13-39(8,51)35(47)20(5)29(44)26(38(50)53-10)30(45)21(6)36(48)40(9,52)14-17(2)32-25-23-24(28(43)19(4)33(25)55-15-54-32)31(46)27(41-37(16)49)18(3)34(23)56-22(7)42/h11-14,20-21,26,29-30,35-36,43-45,47-48,51-52H,15H2,1-10H3,(H,41,49)/b13-11+,16-12-,17-14+
- Chiave InChI: LZKMXDAQCQQAHR-BZIONEBQSA-N
- Sorrisi: COC(C1C(O)C(C)C(O)C(C)(O)C=CC=C(C)C(=O)NC2=C(C(OC(=O)C)=C3C(C2=O)=C(C(=C2OCOC(=C32)C(C)=CC(C)(O)C(O)C(C)C1O)C)O)C)=O |t:13,15,44|
Proprietà calcolate
- Massa esatta: 785.32600
- Massa monoisotopica: 785.326
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 56
- Conta legami ruotabili: 4
- Complessità: 1960
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 3
- Superficie polare topologica: 259Ų
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.42
- Punto di ebollizione: 856.8°C at 760 mmHg
- Punto di infiammabilità: 472°C
- Indice di rifrazione: 1.632
- PSA: 258.84000
- LogP: 2.35750
6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI) Letteratura correlata
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
11031-85-9 (6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI)) Prodotti correlati
- 941946-36-7(1-(2-cyanophenyl)-3-(4E)-3-(4-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea)
- 1049436-46-5(1-(2-chlorophenyl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}methanesulfonamide)
- 1344485-14-8(4-(3S)-3-aminobutyl-2-fluorophenol)
- 2228586-88-5(tert-butyl N-4-hydroxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)
- 2227729-15-7(rac-(1R,2R)-2-(3,5-difluoro-2-methoxyphenyl)cyclopropylmethanamine)
- 1804425-97-5(3-(Chloromethyl)-2-(difluoromethyl)-6-fluoro-5-hydroxypyridine)
- 1806450-78-1(Ethyl 2,3-dimethyl-6-fluorophenylacetate)
- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)
- 1235440-40-0(1-(4-aminopiperidin-1-yl)butan-1-one hydrochloride)
- 1421473-66-6(2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyrazine)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
